molecular formula C21H18FN3O B2405364 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861212-05-7

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2405364
M. Wt: 347.393
InChI Key: LCLLITCGEILUFR-UHFFFAOYSA-N
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Description

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FLB-457 and is a selective dopamine D2 receptor antagonist.

Scientific Research Applications

Synthesis and Structural Characterization

  • Benzimidazole derivatives, including those similar to 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been a focus of research due to their diverse applications. For instance, derivatives have been synthesized with various substituents and characterized using spectroscopic methods and X-ray crystallography, revealing insights into their molecular structures and potential applications (Harutyunyan, 2016).

Biochemical and Pharmacological Properties

  • Benzimidazole derivatives have been evaluated for various biological activities, including α-glucosidase inhibitory, antimicrobial, and antioxidant properties. Research has demonstrated that certain benzimidazole compounds, including those with fluorobenzyl groups, exhibit significant activity in these areas, suggesting potential for development into therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).

Chemical Properties and Applications

  • The chemical and physical properties of benzimidazole derivatives have been extensively studied. These compounds, depending on their specific structure and substituents, have been utilized in the synthesis of various complex molecules, indicating their versatility as chemical intermediates in organic synthesis (Darweesh, Mekky, Salman, & Farag, 2016).

properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(22)8-6-15)20(24-18)17-4-3-9-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLITCGEILUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

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